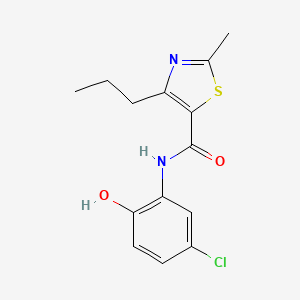

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide

Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 5-chloro-2-hydroxyphenyl substituent, a methyl group at position 2, and a propyl chain at position 4 of the thiazole ring. Its synthesis typically involves coupling substituted thiazole carboxylates with amines using classic coupling reagents (e.g., EDCI, HOBt), as demonstrated in analogous thiazole carboxamide syntheses .

Properties

Molecular Formula |

C14H15ClN2O2S |

|---|---|

Molecular Weight |

310.8 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C14H15ClN2O2S/c1-3-4-10-13(20-8(2)16-10)14(19)17-11-7-9(15)5-6-12(11)18/h5-7,18H,3-4H2,1-2H3,(H,17,19) |

InChI Key |

CLCCVOUPDFQUIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-4-propyl-1,3-thiazole-5-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chlorine atom can result in various substituted thiazole derivatives .

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Structural Analogues with Shared Aryl Groups

Pyrazine-2-carboxamide Derivatives ()

Compounds such as 5-(alkylamino)-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamides share the 5-chloro-2-hydroxyphenyl moiety but differ in their heterocyclic core (pyrazine vs. thiazole). Key comparisons include:

- Melting Points: Pyrazine derivatives exhibit melting points between 239.7–262.1°C, decreasing with longer alkyl chains (e.g., 257.9–262.1°C for butyl vs. 239.7–242.4°C for octyl) .

- Bioactivity : Pyrazine derivatives in demonstrate antimycobacterial activity, suggesting the 5-chloro-2-hydroxyphenyl group enhances target binding. Thiazole derivatives may exhibit divergent activity profiles due to differences in electron distribution and steric effects .

Table 1: Comparison of Pyrazine-2-carboxamide Derivatives

| Compound (Reference) | Alkyl Chain | Melting Point (°C) | Core Heterocycle |

|---|---|---|---|

| 7b (Butylamino) | C4H9 | 257.9–262.1 | Pyrazine |

| 7f (Octylamino) | C8H17 | 239.7–242.4 | Pyrazine |

| Target Compound | C3H7 | Not reported | Thiazole |

Polyphenolic Hydrazides ()

Compounds like N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (3) feature the same aryl group but incorporate a benzohydrazide scaffold. Key distinctions:

- Solubility : Hydrazides in possess multiple hydroxyl groups, enhancing aqueous solubility, whereas the target compound’s thiazole-propyl structure likely increases lipophilicity .

- Synthetic Pathways: Hydrazides are synthesized via condensation of gallic hydrazide with hydroxyacetophenones, contrasting with the thiazole carboxamide’s coupling-based synthesis .

Thiazole Carboxamide Analogues

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()

These analogues share the thiazole carboxamide core but replace the 5-chloro-2-hydroxyphenyl group with a 4-pyridinyl substituent. Notable differences:

Dasatinib ()

Dasatinib (N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)-1,3-thiazole-5-carboxamide) is a clinically approved kinase inhibitor. Comparisons include:

- Structural Complexity : Dasatinib’s extended side chain (piperazinyl-pyrimidine) enables multi-target kinase inhibition, while the target compound’s simpler structure may offer selectivity for distinct targets .

- Pharmacological Profiles : Dasatinib’s hydroxyethyl-piperazine group enhances solubility and bioavailability, whereas the target compound’s propyl and chloro groups may prioritize membrane permeability .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C14H15ClN2O2S

- Molecular Weight : 310.8 g/mol

- Key Functional Groups : Thiazole ring, chloro-substituted phenyl group, and a carboxamide functional group.

These structural features contribute to its interactions within biological systems, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Initial studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its efficacy against several cancer cell lines:

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

The mechanisms underlying the biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- DNA Interaction : Studies suggest that the compound binds to DNA, disrupting replication processes.

Case Studies

- Anticancer Efficacy : A study conducted on the compound's effect on human cancer cell lines revealed a significant reduction in cell viability in MCF7 cells with an IC50 value of 12.50 µM. This highlights its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of the compound against various pathogens. Results indicated a broad-spectrum activity, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(5-chloro-2-hydroxyphenyl)-2-methyl-4-propyl... | C15H18ClN3O2S | Thiazole ring, chloro-substituted phenyl | Antimicrobial, anticancer |

| N-(4-chlorophenyl)-2-methylthiazole-5-carboxamide | C12H10ClN3O2S | Lacks hydroxyl group | Antimicrobial |

| 5-Chloro-N-(2-hydroxyphenyl)thiazole-4-carboxamide | C14H12ClN3O2S | Different substitution pattern on thiazole | Anticancer |

This comparative analysis illustrates how the specific combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.